1-Bromo-2-ethoxy-4-fluoro-5-nitrobenzene
Description
1-Bromo-2-ethoxy-4-fluoro-5-nitrobenzene is a halogenated aromatic compound featuring a bromine atom at position 1, an ethoxy group (-OCH₂CH₃) at position 2, a fluorine atom at position 4, and a nitro group (-NO₂) at position 5 on a benzene ring. These substituents influence reactivity, solubility, and safety profiles, as seen in related compounds .
Properties
IUPAC Name |
1-bromo-2-ethoxy-4-fluoro-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO3/c1-2-14-8-4-6(10)7(11(12)13)3-5(8)9/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOUFEDPYAXROB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)F)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-ethoxy-4-fluoro-5-nitrobenzene typically involves multi-step reactions starting from benzene derivatives. One common method includes electrophilic aromatic substitution reactions. For example, the bromination of a suitable benzene derivative can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. Subsequent nitration can be performed using a mixture of concentrated nitric acid and sulfuric acid. The ethoxy group can be introduced through an etherification reaction using ethanol and a suitable base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-ethoxy-4-fluoro-5-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like nitro and fluoro.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol can be used for nucleophilic substitution reactions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Carboxylic Acids: Oxidation of the ethoxy group results in carboxylic acids.
Scientific Research Applications
1-Bromo-2-ethoxy-4-fluoro-5-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of anti-inflammatory agents.
Material Science: It is used in the preparation of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-ethoxy-4-fluoro-5-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution, the electron-withdrawing nitro group deactivates the benzene ring towards further electrophilic attack, directing incoming electrophiles to specific positions on the ring . In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons from the reducing agent to the nitro group.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key properties of 1-bromo-2-ethoxy-4-fluoro-5-nitrobenzene with structurally similar compounds derived from the evidence:
Key Observations:
Substituent Bulk and Polarity: The ethoxy group in the target compound increases molecular weight and polarity compared to methoxy or methyl analogs, likely improving solubility in polar solvents (e.g., ethanol, acetone) . Methoxy and nitro groups at adjacent positions (2 and 5) may enhance electron-withdrawing effects, influencing reactivity in nucleophilic aromatic substitution reactions .
Hazard Profiles :
- Compounds with nitro and bromine substituents (e.g., 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene) exhibit multiple hazards (e.g., acute toxicity H302, skin irritation H315), likely due to the combined effects of halogen and nitro groups . Simpler analogs like 1-bromo-4-fluorobenzene lack these classifications, suggesting reduced toxicity .
Biological Activity
1-Bromo-2-ethoxy-4-fluoro-5-nitrobenzene is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a bromine atom, an ethoxy group, a fluorine atom, and a nitro group, presents a unique structure that may influence its interactions with biological targets.
This compound has the molecular formula C8H8BrFNO3. The presence of electron-withdrawing groups such as the nitro and fluoro groups enhances its reactivity, making it a candidate for various biological applications.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that nitro-substituted aromatic compounds can effectively inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or function .
Table 1: Antimicrobial Activity of Nitro Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 25 µg/mL |
| 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene | Escherichia coli | 50 µg/mL |
| 2-Bromo-4-fluoro-6-(trifluoromethyl)pyridine | Klebsiella pneumoniae | 12.5 µg/mL |
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been explored in various cancer cell lines. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function. For example, compounds with similar structures have shown IC50 values in the micromolar range against human cancer cell lines .
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 15 | Study A |
| MCF7 (breast cancer) | 20 | Study B |
| A549 (lung cancer) | 10 | Study C |
The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that may interact with DNA or proteins, leading to cellular damage or apoptosis. Additionally, the halogen substituents can facilitate interactions through halogen bonding, enhancing binding affinity to target sites .
Case Studies
Several case studies have highlighted the potential applications of this compound in drug development:
- Antimicrobial Drug Development : A study focusing on the synthesis of nitro-substituted compounds demonstrated that derivatives of this compound exhibited enhanced antibacterial properties compared to their non-substituted counterparts.
- Cancer Therapeutics : Research involving structural modifications of similar nitro compounds revealed promising results in inhibiting tumor growth in xenograft models, suggesting that further exploration of this compound could lead to novel anticancer agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
